
trans-1,4-Diphenylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,4-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20. It consists of a cyclohexane ring with two phenyl groups attached at the 1 and 4 positions in a trans configuration. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-1,4-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diphenyl-1,3-butadiene using a palladium catalyst. The reaction typically occurs under mild conditions, with hydrogen gas and a solvent such as ethanol or acetic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4-diphenyl-1,3-butadiene. The process utilizes a palladium or platinum catalyst supported on activated carbon, with hydrogen gas as the reducing agent. The reaction is carried out in a high-pressure reactor to ensure complete hydrogenation .
Analyse Des Réactions Chimiques
Types of Reactions: trans-1,4-Diphenylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Applications De Recherche Scientifique
Chemistry: trans-1,4-Diphenylcyclohexane is used as a model compound in studies of stereochemistry and conformational analysis. Its unique structure allows researchers to investigate the effects of substituents on the stability and reactivity of cyclohexane derivatives .
Biology and Medicine: In biological research, this compound serves as a reference compound for studying the interactions of cyclohexane derivatives with biological molecules. It is also used in the development of new pharmaceuticals and as a building block for drug synthesis .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of trans-1,4-diphenylcyclohexane involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity. Additionally, the cyclohexane ring can undergo conformational changes that affect its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
cis-1,4-Diphenylcyclohexane: Unlike the trans isomer, the cis isomer has both phenyl groups on the same side of the cyclohexane ring, resulting in different stereochemical properties.
1,4-Diphenylbutane: This compound lacks the cyclohexane ring and has a linear structure, leading to different reactivity and physical properties.
1,4-Diphenylcyclohexene: This compound contains a double bond in the cyclohexane ring, which significantly alters its chemical behavior compared to trans-1,4-diphenylcyclohexane.
Uniqueness: this compound is unique due to its trans configuration, which imparts distinct stereochemical properties and stability. This configuration allows for specific interactions with other molecules, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
21072-41-3 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
(4-phenylcyclohexyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
Clé InChI |
VULCFZQVCFIKNK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
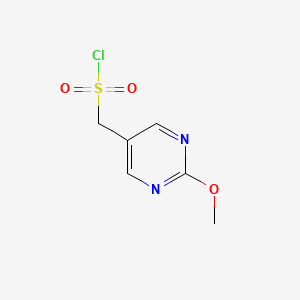
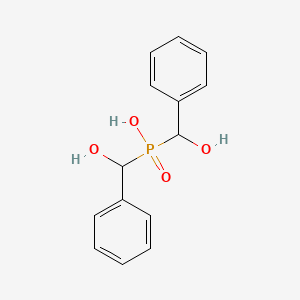
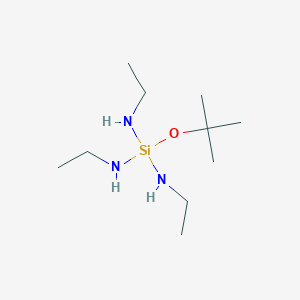
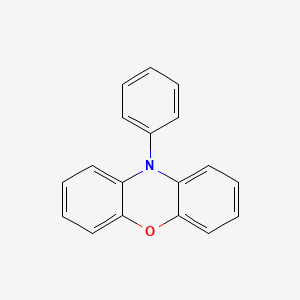
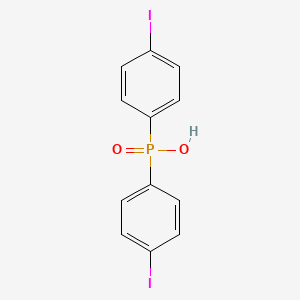
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
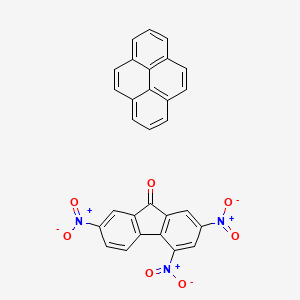

![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
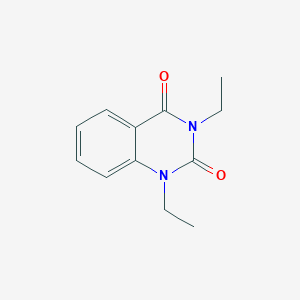
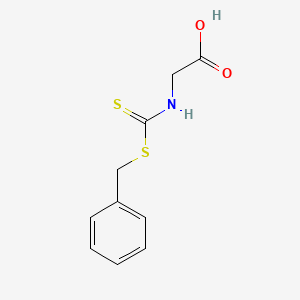
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-](/img/structure/B14166730.png)
![N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14166736.png)
